molecular formula C17H15Br2N3O6 B3724549 N'-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B3724549
M. Wt: 517.1 g/mol
InChI Key: HDWBJGHZWGGYLO-CGOBSMCZSA-N
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Description

N’-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, methyl, and nitro functional groups

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2N3O6/c1-8-3-4-12(11(5-8)22(26)27)28-7-13(23)21-20-6-10-9(2)14(18)17(25)15(19)16(10)24/h3-6,24-25H,7H2,1-2H3,(H,21,23)/b20-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWBJGHZWGGYLO-CGOBSMCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C(=C2O)Br)O)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C(=C2O)Br)O)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves multiple steps. The starting materials often include 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde and 2-(4-methyl-2-nitrophenoxy)acetic acid hydrazide. The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can produce amines .

Scientific Research Applications

N’-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde: Shares the dibromo and dihydroxy functional groups.

    2-(4-methyl-2-nitrophenoxy)acetic acid hydrazide: Contains the nitrophenoxy and hydrazide groups.

Uniqueness

N’-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(Z)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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